Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate
Description
Properties
IUPAC Name |
propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-2-9-23-18(22)12-3-6-14(7-4-12)24-11-17(21)15-8-5-13(19)10-16(15)20/h3-8,10,19-20H,2,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOANCYUHSWFKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with propanol in the presence of a suitable catalyst. The intermediate product is then reacted with 2-(2,4-dihydroxyphenyl)-2-oxoethanol under controlled conditions to yield the final compound. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s properties.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates and phenyl derivatives.
Scientific Research Applications
Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in oxidative stress pathways, modulating their activity.
Pathways Involved: It can influence the redox balance within cells, potentially leading to protective effects against oxidative damage.
Comparison with Similar Compounds
Methyl 4-[2-(2,4-Dihydroxyphenyl)-2-Oxoethoxy]Benzoate
Structural Differences : The methyl ester variant replaces the propyl group with a shorter methyl chain.
Physicochemical Properties :
- Molecular Formula : C₁₇H₁₆O₆ (vs. C₁₈H₁₈O₆ for the propyl analog).
- Collision Cross Section (CCS) : Predicted CCS values for [M+H]+ and [M+Na]+ adducts are 166.8 Ų and 178.9 Ų, respectively .
Implications : The shorter ester chain reduces molecular weight (302.08 g/mol vs. 316.31 g/mol for the ethyl analog in ) and may enhance aqueous solubility but decrease lipophilicity compared to the propyl derivative.
Ethyl 4-[2-(2,4-Dihydroxyphenyl)-2-Oxoethoxy]Benzoate
Structural Differences : Features an ethyl ester group instead of propyl.
Key Data :
Propanidid (Propyl 2-[4-[2-(Diethylamino)-2-Oxoethoxy]-3-Methoxyphenyl] Acetate)
Structural Differences: Contains a diethylamino-oxoethoxy group and a methoxy substituent on the phenyl ring. Pharmacological Relevance: Used as a general anesthetic (Proprietary Names: Epontol, Sombrevin) due to its rapid onset and short duration of action . Key Contrasts:
- The diethylamino group enhances polarity and likely improves CNS penetration.
- The methoxy substituent may reduce oxidative metabolism compared to the dihydroxyphenyl group in the target compound.
Pyribambenz-Propyl (Propyl 4-[[[2-[(4,6-Dimethoxy-2-Pyrimidinyl)Oxy]Phenyl]Methyl]Amino]Benzoate)
Structural Differences: Incorporates a dimethoxypyrimidinyloxy-benzylamino group. Application: A herbicide developed in China, highlighting the role of ester chains and heterocyclic substituents in agrochemical activity . Comparison: Unlike the target compound, pyribambenz-propyl’s pyrimidine moiety likely targets plant-specific enzymes, underscoring how substituent choice dictates application (pharmaceutical vs. agricultural).
Research Implications
- Substituent Effects: The 2,4-dihydroxyphenyl group in the target compound may confer antioxidant or metal-chelating properties, contrasting with Propanidid’s anesthetic activity driven by its diethylamino group .
Biological Activity
Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate is an organic compound classified as an ester. Its structure includes a propyl group attached to a benzoate moiety, which is further substituted with a 2-(2,4-dihydroxyphenyl)-2-oxoethoxy group. This compound has garnered attention in various fields of research due to its potential biological activities.
- Chemical Formula : C₁₅H₁₈O₅
- Molecular Weight : 278.30 g/mol
- CAS Number : 610277-82-2
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may help in protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens.
- Potential Therapeutic Applications : There is ongoing research into its use as a therapeutic agent in conditions associated with oxidative damage and inflammation.
The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets involved in oxidative stress pathways. It may modulate the activity of enzymes and proteins that regulate redox balance within cells.
Table 1: Summary of Biological Activities
Case Study: Antioxidant Activity
A study conducted on the antioxidant properties of this compound demonstrated that it significantly reduced oxidative markers in vitro. The compound was shown to effectively scavenge DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, indicating strong antioxidant capability.
Case Study: Antimicrobial Effects
In another study, derivatives of this compound were tested against E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited notable antimicrobial activity, suggesting potential applications in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
